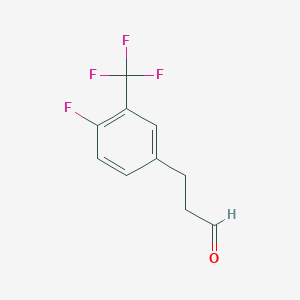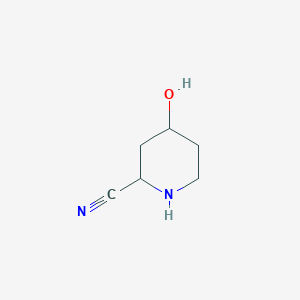
1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with tert-butyl, methyl, and hydroxy groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method is through the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes, which enhance efficiency and yield. The use of microreactors allows for precise control over reaction parameters, leading to consistent and high-quality production of 1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism by which 1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and carboxylate groups play a crucial role in binding to enzymes or receptors, modulating their activity. The tert-butyl and methyl groups contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
- tert-Butyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
- tert-Butyl 3-methylpyrrolidine-1,2-dicarboxylate
Uniqueness
The combination of tert-butyl, methyl, and hydroxy groups in a single molecule makes it a valuable intermediate in synthetic organic chemistry .
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-7-8(14)6-13(9(7)10(15)17-5)11(16)18-12(2,3)4/h7-9,14H,6H2,1-5H3/t7-,8+,9+/m1/s1 |
InChI Key |
UNJMKQDGJKPAHQ-VGMNWLOBSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN([C@@H]1C(=O)OC)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12996875.png)
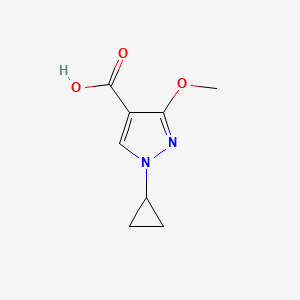
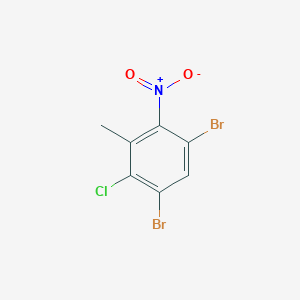
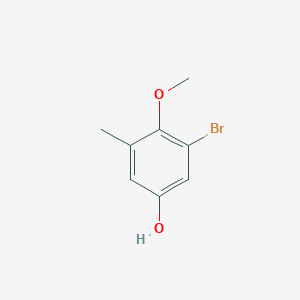
![6-Cyclopropyl-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12996894.png)
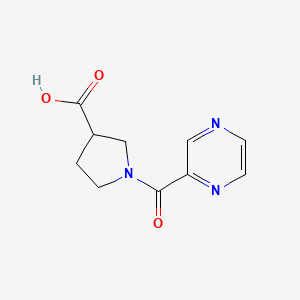
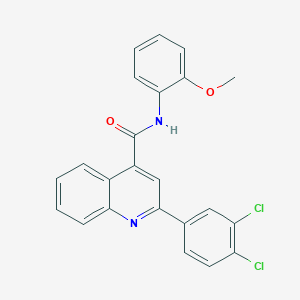
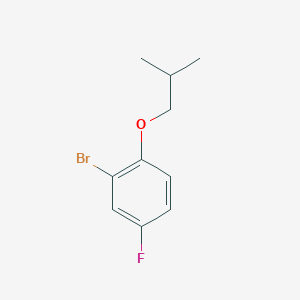
![tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12996913.png)
![Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12996916.png)


